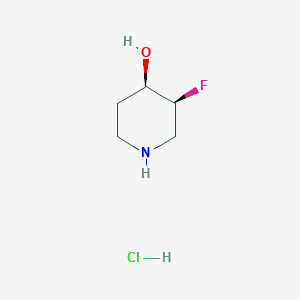

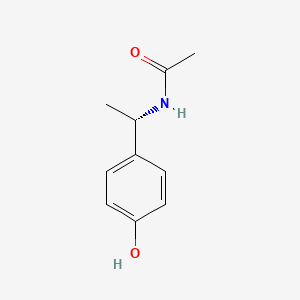

![molecular formula C15H10FNS B3103584 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole CAS No. 144528-15-4](/img/structure/B3103584.png)

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole

Overview

Description

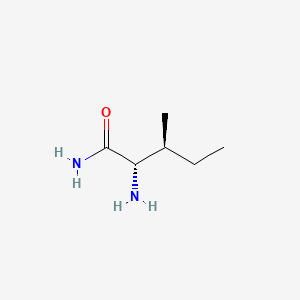

The compound “2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. The presence of a fluorophenyl group and an ethenyl group could impart unique properties to this compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 4-fluorophenyl ethenyl moiety with a benzothiazole. This could potentially be achieved through a cross-coupling reaction such as the Suzuki-Miyaura or Heck reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenyl ring, and an ethenyl group. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the ethenyl group could allow for reactions at the carbon-carbon double bond, such as additions or oxidative cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications

Neurological Disorders

This compound has shown potential in the treatment of neurological disorders such as Huntington’s disease and Alzheimer’s disease . It has been found to be effective against neuronal cell dysfunction and cell death .

Cardiovascular Health

The compound has demonstrated some protection against atherosclerosis, including the inhibition of low-density lipoprotein . This suggests potential applications in cardiovascular health.

Cancer Chemoprevention

Resveratrol, a derivative of stilbene, has been shown to have cancer chemopreventive activity in all three stages of carcinogenesis . The compound under discussion, being a derivative of stilbene, may also have similar properties.

Tumor Growth and Metastasis

The compound has been reported to prevent tumor growth and metastasis in human lung carcinoma, in pancreatic and prostate cancer, and in bronchial epithelioma cancer models .

Synthesis of Biologically Active Benzofuran Derivatives

The compound can be used in the synthesis of biologically active benzofuran derivatives . These derivatives have shown potential in various biological applications.

Radiolabeling for Medical Imaging

The compound can be radiolabeled with Fluorine-18, a positron-emitting isotope used in positron emission tomography (PET) imaging . This allows for non-invasive imaging of biological processes at the cellular and molecular level.

Research into Bioavailability and Metabolic Pathways

Despite the very favorable research results reported in the literature, the bioavailability and metabolic pathways of this compound in vivo are still uncertain . Therefore, it is also used in research to understand these aspects better.

Potential Applications in Other Diseases

Given its wide range of biological activities, there may be potential applications in other diseases as well. However, more research is needed in this area .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBVHFDSCWSVEP-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224421 | |

| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole | |

CAS RN |

144528-15-4 | |

| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144528-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

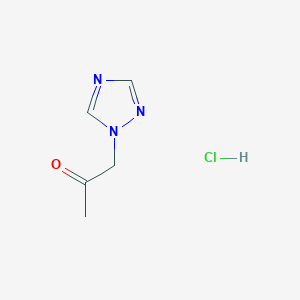

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)

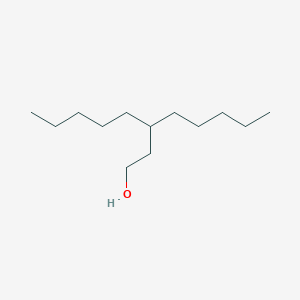

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)